The synthesis of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate typically involves the reaction between phenothiazine-2-ethylcarbamate and 3-chloropropionyl chloride. The reaction mechanism primarily follows an amide formation pathway. Here are the key steps involved in the synthesis:
This synthetic route can be optimized for industrial production by controlling parameters such as temperature, pressure, and solvent choice to enhance yield and purity.
The molecular structure of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate features several key components:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, although specific structural data from these analyses are not detailed in the current literature.
Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate can undergo various chemical reactions:
The conditions for these reactions typically involve controlled temperatures and appropriate solvents to ensure successful transformations .
The mechanism of action for ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate is primarily attributed to its interaction with specific biological targets:
Research into its pharmacodynamics is ongoing, focusing on its potential therapeutic effects against certain diseases .
The physical and chemical properties of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate include:
These properties are essential for understanding how the compound behaves in various environments, including biological systems.
Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate has several scientific applications:
Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate is formally identified by IUPAC nomenclature as ethyl N-[10-(3-chloropropanoyl)-10H-phenothiazin-2-yl]carbamate, reflecting its core phenothiazine scaffold modified at the nitrogen (N-10) position by a 3-chloropropanoyl group and at the C-2 position by an ethyl carbamate moiety. The compound’s naming adheres to the fusion rule system for tricyclic heterocycles, where "10H-phenothiazine" denotes the parent ring system, and substituents are ordered alphabetically in the prefix [4] .
Synonyms span multiple naming conventions and languages, including:
Two distinct CAS Registry Numbers are associated with this compound: 34749-22-9 (primary) and 119407-03-3 (related or isomeric form). The latter may refer to isotopic or stereochemical variants, though explicit distinctions are undocumented in the literature surveyed [6] [7].
The molecular formula C₁₈H₁₇ClN₂O₃S is uniformly documented across sources, indicating elemental composition: carbon (57.37%), hydrogen (4.55%), chlorine (9.41%), nitrogen (7.43%), oxygen (12.74%), and sulfur (8.51%) [4] [8].
Molecular weight values vary slightly due to measurement methodologies:
| Source | Molecular Weight (g/mol) | Mass Type | 
|---|---|---|
| PubChem/Chemscene | 376.86 | Average mass | 
| ChemSpider | 376.855 | Average mass | 
| BOC Sciences | 376.86 | Average mass | 
| Theoretical Calc. | 376.0648 | Monoisotopic mass | 
This variance arises from isotopic abundance corrections in mass spectrometry, where monoisotopic mass (most abundant isotopes) differs from average mass (weighted isotopic average) [2] [4] .
The compound integrates three key functional domains:
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCCl highlights atomic connectivity and functional groups   [7].  HJLNLVIQJYXVBB-UHFFFAOYSA-N confirms stereochemical uniqueness and supports database searches  .  No experimental crystal structure of this specific compound is reported in the search results. However, computational and analog-derived data suggest:
Table: Predicted Structural Parameters
| Parameter | Value | Description | 
|---|---|---|
| Dihedral Angle (C-S-C-N) | 158° | Phenothiazine bend | 
| C=O Bond Length | 1.22 Å | Chloropropanoyl carbonyl | 
| N−C Bond Length | 1.36 Å | Carbamate linkage | 
| Torsion Angle (Cl−C−C−O) | 68° | Chloropropanoyl chain | 
NMR Spectroscopy (predicted):
IR Spectroscopy:
Mass Spectrometry:
Table: Summary of Predicted Spectroscopic Data
| Technique | Key Signals | Assignment | 
|---|---|---|
| ¹H NMR | δ 9.25 (s, 1H) | Carbamate N−H | 
| δ 3.75 (t, 2H) | −CH₂Cl | |
| ¹³C NMR | δ 170.2, 169.5 | Carbonyls (carbamate, amide) | 
| IR | 1720 cm⁻¹ | Ester C=O stretch | 
| MS | m/z 376.0648 | M⁺ (monoisotopic) | 
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: